molecular formula C15H25N5O2 B2703051 4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide CAS No. 2101198-95-0

4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2703051
CAS No.: 2101198-95-0
M. Wt: 307.398
InChI Key: HUXNLTGPICIZLZ-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide is a synthetically designed pyrazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrazole core, a scaffold widely recognized for its diverse pharmacological potential, substituted with cyclopentyl and 2-morpholinoethyl carboxamide moieties . The 4-amino pyrazole structure is a privileged scaffold in the design of kinase inhibitors and other biologically active compounds, with documented applications across various therapeutic areas . The specific molecular architecture of this compound, particularly the combination of the cyclopentyl group and the morpholinoethyl side chain, is engineered to modulate properties such as target binding affinity, solubility, and cellular permeability. Pyrazole derivatives have demonstrated relevance in researching numerous biological targets, and this compound is provided as a chemical tool for investigating structure-activity relationships, particularly in projects involving enzyme inhibition and intracellular signaling pathways . Researchers can utilize this high-purity compound in hit-to-lead optimization campaigns, biochemical assay development, and as a synthetic intermediate for further chemical elaboration. Its structure aligns with compounds explored for their potential in oncology, neurodegenerative diseases, and other areas of high unmet medical need . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and handle the compound in accordance with their institution's chemical hygiene plans. Please consult the current scientific literature for the latest research on pyrazole carboxamide derivatives and their specific mechanisms of action.

Properties

IUPAC Name

4-amino-2-cyclopentyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2/c16-13-11-18-20(12-3-1-2-4-12)14(13)15(21)17-5-6-19-7-9-22-10-8-19/h11-12H,1-10,16H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXNLTGPICIZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)N)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide (referred to as Compound A) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of Compound A, including its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C12H21N5O2
  • Molecular Weight : 267.33 g/mol
  • CAS Number : 1498361-19-5

Compound A exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. The following mechanisms have been identified:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) :
    • Compound A has shown promising results as an inhibitor of FGFRs, which are implicated in various cancers. In biochemical assays, derivatives similar to Compound A demonstrated nanomolar activity against FGFRs, indicating potential as a targeted anticancer therapy .
  • Antioxidant Properties :
    • The compound has been evaluated for its antioxidant capabilities, which can contribute to its protective effects against oxidative stress in cells .
  • Anti-inflammatory Activity :
    • Similar pyrazole derivatives have been noted for their anti-inflammatory properties, suggesting that Compound A may also exhibit such effects, although specific data on this compound is limited .

Biological Activity Data

The biological activity of Compound A can be summarized in the following table:

Activity TypeObserved EffectsReference
FGFR InhibitionIC50 values in the low nanomolar range for FGFR1, FGFR2
Antioxidant ActivityModerate antioxidant properties observed
Anti-cancer ActivitySignificant cytotoxicity against various cancer cell lines (IC50 < 100 nM)
Anti-inflammatory PotentialSuggested based on related compounds

Case Studies

Several studies have highlighted the biological activity of compounds related to or structurally similar to Compound A:

  • FGFR Inhibitors :
    • A study focused on a series of 5-amino-1H-pyrazole derivatives demonstrated their efficacy as pan-FGFR inhibitors. The lead compound exhibited strong inhibition against multiple FGFR mutations, indicating a potential therapeutic avenue for treating resistant cancers .
  • Cytotoxicity Assessment :
    • In vitro studies showed that compounds with similar structures to Compound A effectively suppressed the proliferation of various cancer cell lines, including lung and gastric cancers, with IC50 values ranging from 19 to 73 nM . This suggests that Compound A may possess similar anticancer properties.
  • SAR Studies :
    • Structure-activity relationship (SAR) studies have indicated that modifications at specific positions on the pyrazole ring can significantly enhance biological activity. For instance, substituents at the 5-position have been linked to increased cytotoxicity and selectivity towards cancer cells .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents on the pyrazole ring and carboxamide nitrogen. A comparison of molecular features is summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
Target Compound Cyclopentyl (1), 2-morpholin-4-ylethyl (N) Likely C16H26N6O2 ~350–400 (estimated) Enhanced solubility due to morpholine
4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-... Cyclopentyl (1), 3-methoxypropyl (N) C13H22N4O2 266.34 Methoxy group improves lipophilicity
4-Amino-1-cyclopentyl-N-(2-hydroxyethyl)-... Cyclopentyl (1), 2-hydroxyethyl (N) C11H18N4O2 238.29 Polar hydroxyethyl enhances solubility
4-Chloro-1-methyl-N-[1-(2-morpholin-4-ylethyl)-... Chlorine (4), morpholinylethyl (N) C18H21N6O2Cl 388.85 Chlorine may enhance binding affinity
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide Fluorophenyl (1), unsubstituted (N) C10H9FN4O 220.21 Aromatic substituent for target specificity

Functional Group Impact on Pharmacological Properties

  • Morpholinyl vs. Aliphatic Chains : The morpholin-4-ylethyl group in the target compound introduces a tertiary amine and ether oxygen, likely improving water solubility compared to analogs like the 3-methoxypropyl or hydroxyethyl derivatives. This could enhance bioavailability .
  • Aromatic vs. Cyclic Aliphatic Substituents : Fluorophenyl-containing analogs (e.g., CAS 51516-69-9) prioritize aromatic interactions, whereas cyclopentyl groups in the target compound may confer conformational rigidity .

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